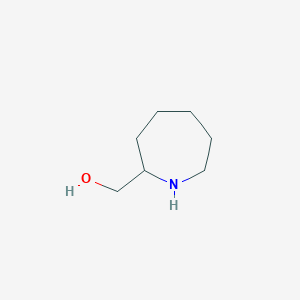

Azepan-2-ylmethanol

Description

Contextual Significance of Azepane-containing Structures in Chemical Research

The azepane ring is a privileged scaffold in medicinal chemistry and drug discovery. nih.gov Seven-membered nitrogen-containing heterocycles are prevalent in numerous bioactive natural products and pharmaceuticals. nih.govresearchgate.net Their significance stems from their non-planar and flexible three-dimensional structure, which provides a level of conformational diversity often crucial for biological activity. nih.gov This structural flexibility allows molecules containing the azepane motif to adapt their shape to fit precisely into the binding sites of biological targets like enzymes and receptors. nih.gov

Azepane-based compounds have demonstrated a wide array of pharmacological properties, and their derivatives are noted for a high degree of structural diversity, making them useful for the discovery of new therapeutic agents. nih.gov Consequently, the development of novel and highly active azepane-containing analogues is a significant focus in medicinal chemistry research. nih.gov More than 20 drugs containing the azepane framework have received FDA approval for treating a variety of diseases. nih.gov This success underscores the therapeutic potential of this heterocyclic system and fuels ongoing research into new synthetic methods and applications. researchgate.netnih.gov

Historical Overview of Azepan-2-ylmethanol's Emergence in Synthetic Methodologies

A specific, dated discovery of this compound is not prominent in the historical literature, as is common for foundational building blocks. Its emergence is intrinsically linked to the broader development of synthetic methods for producing saturated N-heterocycles, particularly the reduction of lactams. The precursor to the azepane ring is caprolactam (azepan-2-one), a high-volume industrial chemical first described in the late 1800s and used primarily for the production of Nylon 6. atamankimya.com

The synthesis of azepanes from caprolactam is a fundamental transformation. Methodologies for the reduction of amides and lactams to amines became more widespread and efficient throughout the 20th century. The use of reducing agents like lithium aluminum hydride, and later, various hydroborates, provided reliable pathways to the azepane core. ontosight.ai A documented method for synthesizing the parent azepane ring involves the reduction of caprolactam using a combination of a Lewis acid, such as aluminum trichloride, and a hydroborate like sodium borohydride (B1222165). google.com

The synthesis of this compound itself follows a similar logic, typically involving the reduction of the corresponding amino acid, 2-azepanecarboxylic acid, or its ester derivatives. This parallels the synthesis of homologous structures like piperidin-2-ylmethanol, which can be prepared by the reduction of 2-piperidinecarboxylic acid with agents like lithium aluminum hydride. ontosight.ai The availability of these general and robust reduction techniques allowed this compound to become an accessible building block for chemists without its initial synthesis being a landmark event in itself. Its utility is primarily as a starting material, for instance, in the esterification with 4-nitrobenzoic acid to produce Azepan-2-ylmethyl 4-nitrobenzoate (B1230335).

Current Research Landscape and Underexplored Facets of this compound

In the current research landscape, this compound functions almost exclusively as a chiral building block and synthetic intermediate. Its bifunctional nature, possessing both a primary alcohol and a secondary amine, allows for sequential or selective reactions to build more elaborate molecules. Researchers utilize it to introduce the azepane-methanol substructure into larger scaffolds. For example, it is a reactant in the synthesis of complex heterocyclic systems, such as derivatives that combine the azepane ring with other pharmacologically relevant groups like thiazole (B1198619) and dimethoxyphenyl moieties. It is also used in the preparation of various acylated derivatives, such as [1-(2-bromo-3-fluorobenzoyl)azepan-2-yl]methanol, which serve as intermediates for further synthetic exploration. molport.com

Despite the established importance of the azepane scaffold, the full potential of this compound remains underexplored. Reviews of the field note that while many synthetic methods for azepanes exist, the biological activities of the resulting compounds are often not fully investigated. researchgate.netbenthamdirect.com Seven-membered nitrogen heterocycles are considered under-represented in medicinal chemistry programs, partly due to a perceived lack of robust and diverse synthetic methods for creating a wide range of derivatives.

The primary underexplored facet of this compound is its systematic use in diversity-oriented synthesis to create libraries of novel compounds for biological screening. While it is used in targeted syntheses, its potential as a starting point for generating a broad range of structurally diverse molecules has not been fully realized. The development of novel synthetic methodologies that selectively functionalize the azepane ring of this compound, while preserving or modifying the hydroxymethyl group, could open new avenues for drug discovery. acs.org Exploring its use in multicomponent reactions, such as the Petasis borono-Mannich reaction, could also lead to novel and complex amino alcohol derivatives that are currently not accessible. acs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (Azepan-2-yl)methanol |

| [1-(2-bromo-3-fluorobenzoyl)azepan-2-yl]methanol |

| 2-azepanecarboxylic acid |

| 2-piperidinecarboxylic acid |

| 4-nitrobenzoic acid |

| Aluminum trichloride |

| Azepan-2-ylmethyl 4-nitrobenzoate |

| Azepan-2-one |

| Caprolactam |

| Lithium aluminum hydride |

| Piperidin-2-ylmethanol |

Structure

3D Structure

Properties

IUPAC Name |

azepan-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMJQZPPPFESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19168-71-9 | |

| Record name | (azepan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azepan 2 Ylmethanol and Its Derivatives

Approaches to the Azepane Ring System in the Context of C-2 Functionalization

The construction of the azepane ring with a substituent at the 2-position can be achieved through several strategic approaches. These methods often involve either the formation of the seven-membered ring from an acyclic precursor or the modification of a pre-existing ring system.

Intramolecular Cyclization Pathways for Azepan-2-ylmethanol Precursors

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including azepanes. wikipedia.org This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring. For the synthesis of this compound, a suitable acyclic precursor would be a 6-amino-7-hydroxyheptanoic acid derivative or a related compound. nih.gov The cyclization can be promoted by various reagents and conditions, often involving the formation of an amide bond followed by reduction, or through reductive amination of a keto-aldehyde or a similar bifunctional precursor.

One potential pathway involves the intramolecular reductive amination of a δ-amino aldehyde or ketone. For instance, a precursor such as 6-amino-7-hydroxyheptanal could undergo cyclization to form an intermediate enamine or iminium ion, which is then reduced in situ to yield the azepane ring. The success of such cyclizations is dependent on factors like the concentration of the substrate and the nature of the activating groups.

A study on the synthesis of polyhydroxyazepanes demonstrated the use of intramolecular reductive amination to form the azepane ring. nih.gov Although this example leads to a more complex derivative, the fundamental ring-closing strategy is applicable to the synthesis of the parent this compound.

Ring Expansion Strategies for this compound Scaffold Assembly

Ring expansion reactions provide a powerful method for the synthesis of medium-sized rings, which can be challenging to form via direct cyclization. In the context of this compound synthesis, this strategy typically involves the expansion of a more readily available six-membered piperidine (B6355638) ring.

A notable example is the stereoselective ring expansion of 2-azanorbornan-3-yl methanols. researchgate.net In this process, the hydroxyl group is activated, for instance, by mesylation or under Mitsunobu conditions, which then facilitates a nucleophilic attack leading to the formation of a bridged aziridinium (B1262131) intermediate. Subsequent nucleophilic opening of this strained intermediate at the more substituted carbon atom results in the formation of a 2-azabicyclo[3.2.1]octane system, which is a bridged azepane derivative. researchgate.net This method offers excellent stereocontrol over the newly formed stereocenters.

Another general approach involves the thermal ring-opening of halo-substituted aminocyclopropane derivatives, which can lead to ring-expanded products such as tetrahydropyridines and tetrahydroazepines. researchgate.net While not a direct synthesis of this compound, this methodology highlights the potential of ring expansion strategies in accessing the azepane core.

| Precursor | Reaction Type | Key Features | Reference(s) |

| 2-Azanorbornan-3-yl methanol (B129727) | Nucleophilic substitution | Stereoselective, formation of a bridged azepane | researchgate.net |

| Piperidine derivatives | Various (e.g., Tiffeneau-Demjanov) | Access to azepan-2-one, a precursor to azepanes | rsc.org |

Catalytic Hydrogenation and Reduction Routes for Saturated Azepane Ring Formation

Catalytic hydrogenation of aromatic precursors is a widely used and efficient method for the synthesis of saturated heterocycles. For the preparation of this compound, the hydrogenation of 2-pyridinemethanol (B130429) over a suitable catalyst is a direct and atom-economical approach. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

The hydrogenation of 2-pyridinemethanol to piperidin-2-ylmethanol is well-documented and can be adapted for the synthesis of this compound, likely by starting with a different precursor or by using a homologated starting material. For instance, hydrogenation of 2-pyridinemethanol using a platinum(IV) oxide (PtO2) catalyst in glacial acetic acid under hydrogen pressure can yield the corresponding piperidine derivative. asianpubs.org The use of other catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) is also common. ambeed.com

Another reductive route involves the reduction of cyclic amides or diones. For example, azepane-2,3-dione (B3041823) can be reduced to the corresponding diol, which could then be selectively deoxygenated to furnish this compound. The reduction of such precursors can be achieved using various reducing agents, including hydride reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).

| Precursor | Catalyst/Reagent | Conditions | Product | Reference(s) |

| 2-Pyridinemethanol | PtO2 | H2 (50-70 bar), glacial acetic acid, room temp. | Piperidin-2-ylmethanol | asianpubs.org |

| 2-Pyridinemethanol | Pd/C | H2 (50-100 bar), 80-100°C | Piperidin-2-ylmethanol | |

| Azepane-2,3-dione | LiAlH4 or NaBH4 | - | Azepane-2,3-diol |

Multi-Component Reactions Incorporating Azepane-2-ylmethanol Moieties

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comtcichemicals.com MCRs offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

While a direct one-pot synthesis of this compound via an MCR is not extensively reported, MCRs can be employed to construct the core azepane scaffold, which can then be further functionalized. For example, a three-component reaction involving an aldehyde, an amine, and a third component with two reactive sites could potentially lead to a substituted azepane.

An example of a multicomponent approach to a related heterocyclic system involves a domino reaction catalyzed by chiral organocatalysts to produce oxygen-bridged azepanes from α-ketoamides and enals. Although this leads to a different final product, it illustrates the potential of MCRs in constructing complex heterocyclic systems. The development of a specific MCR for this compound would likely involve a carefully designed set of starting materials that contain the necessary functionalities to form the seven-membered ring and the hydroxymethyl group in a single operation.

Stereoselective Synthesis of this compound Enantiomers

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure this compound is of high importance. wikipedia.org

Asymmetric Induction Methods in this compound Synthesis

Asymmetric induction methods aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or biocatalysis. wikipedia.orgwikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgorgsyn.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of the ring-forming step or a functional group transformation. For instance, a chiral auxiliary could be used to direct the stereoselective reduction of a ketone precursor to the desired chiral alcohol.

Chiral Catalysis: Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, can be used to catalyze reactions in an enantioselective manner. Asymmetric hydrogenation of a suitable unsaturated precursor, such as a cyclic enamine or imine, is a powerful method for the synthesis of chiral amines. figshare.comnih.govrsc.org For example, the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives has been achieved with high enantioselectivity using chiral ruthenium diamine catalysts. nih.gov A similar strategy could be envisioned for the synthesis of enantiomerically enriched this compound from an appropriate prochiral precursor.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that can be used for a wide range of chemical transformations. Imine reductases (IREDs) and other oxidoreductases have been successfully employed in the synthesis of chiral amines, including cyclic amines. rsc.org A multi-enzyme cascade reaction has been developed for the synthesis of protected 3-aminoazepane derivatives with high enantiopurity, demonstrating the potential of biocatalysis for the synthesis of chiral azepanes. rsc.org The stereoselective reduction of a ketone precursor to this compound could also be achieved using a suitable ketoreductase. prezi.com

| Method | Key Principle | Potential Application to this compound | Reference(s) |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Control of stereocenter during ring formation or functionalization. | wikipedia.orgorgsyn.org |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst. | Asymmetric hydrogenation of a prochiral precursor. | figshare.comnih.govrsc.org |

| Biocatalysis | Use of enzymes (e.g., IREDs, ketoreductases) for stereoselective transformations. | Enantioselective reduction of a ketone or imine precursor. | rsc.orgprezi.com |

Chiral Auxiliary Approaches for Enantiopure this compound Production

The production of enantiomerically pure this compound often necessitates the use of chiral auxiliaries. This strategy involves temporarily incorporating a stereogenic group into an achiral starting material to direct the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center is established, the auxiliary can be removed and potentially recycled. wikipedia.org

A common method involves reacting a prochiral precursor with a chiral auxiliary to form diastereomers, which can then be separated. For instance, a racemic mixture can be reacted with an enantiomerically pure chiral reagent to produce a mixture of diastereomers. libretexts.org These diastereomers, having different physical properties, can be separated by techniques like fractional crystallization or chromatography. libretexts.orgorgosolver.com

Several types of chiral auxiliaries have been developed and are popular in asymmetric synthesis, including:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in directing stereoselective transformations such as aldol (B89426) reactions and alkylations through steric hindrance. wikipedia.orgnih.gov

Camphorsultams: These are another class of reliable chiral auxiliaries used in a variety of asymmetric reactions.

Pseudoephedrine: This readily available compound can be used as a chiral auxiliary by forming an amide with a carboxylic acid, directing subsequent alkylation reactions. wikipedia.org

The choice of a specific chiral auxiliary depends on the reaction type and the desired stereochemical outcome. The "SuperQuat" family of chiral auxiliaries, for example, was developed to improve upon the performance of the well-known Evans auxiliaries by incorporating geminal dimethyl substitution, which enhances diastereoselectivity and facilitates auxiliary removal. rsc.org

Enantioselective Catalysis in the Formation of this compound

Enantioselective catalysis offers a powerful alternative to chiral auxiliaries for the synthesis of enantiopure compounds like this compound. This approach utilizes a chiral catalyst to create the desired stereoisomer from a prochiral substrate, often with high efficiency and selectivity. nih.gov Both metal-based and organocatalysts are employed in these transformations.

Key strategies in enantioselective catalysis include:

Asymmetric Hydrogenation: The reduction of a ketone or imine precursor using a chiral catalyst, such as those based on rhodium or ruthenium, can produce chiral alcohols or amines with high enantiomeric excess. mdpi.com

Asymmetric C-H Functionalization: Directing the functionalization of a specific C-H bond using a chiral catalyst is a highly desirable and atom-economical strategy. nih.gov For instance, cooperative nickel/photoredox catalysis has been used for the site- and enantioselective α-acylation of saturated N-heterocycles. nih.gov

Enantioselective Cyclization: The formation of the azepane ring itself can be controlled using chiral catalysts. For example, rhodium-catalyzed cyclopropanations have been used to synthesize spiroazabicycloalkanes with high enantioselectivity. chemrxiv.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as effective organocatalysts for a wide range of enantioselective reactions, including the synthesis of axially chiral compounds. beilstein-journals.org

The development of polymer-supported catalysts is also a significant advancement, as it can simplify catalyst recovery and recycling, contributing to more sustainable processes. nih.gov

Resolution Techniques for Racemic this compound Mixtures

When this compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate the individual enantiomers. spcmc.ac.in Since enantiomers have identical physical properties, direct separation is challenging. libretexts.org The most common strategy is to convert the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.orgspcmc.ac.in

For a racemic alcohol like this compound, this can be achieved by several methods:

Formation of Diastereomeric Salts: The alcohol can be reacted with a dicarboxylic anhydride (B1165640), such as phthalic or succinic anhydride, to form a half-ester with a free carboxylic acid group. spcmc.ac.in This acidic derivative can then be reacted with a chiral base (e.g., brucine, strychnine) to form diastereomeric salts, which can be separated by fractional crystallization. spcmc.ac.in

Formation of Diastereomeric Esters: The racemic alcohol can be reacted with a chiral acid to form diastereomeric esters. libretexts.org If these esters are crystalline, they can be separated by crystallization. If they are liquids, chromatographic methods can be employed. libretexts.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. orgosolver.com

Chromatographic Separation: Chiral chromatography, using a chiral stationary phase, can directly separate enantiomers. dalalinstitute.com

The success of a resolution depends on the ease of separation of the resulting diastereomers and the availability of the resolving agent. libretexts.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com

Solvent Minimization and Alternative Media for this compound Production

Solvents often constitute the largest proportion of waste in chemical processes. acs.org Therefore, minimizing solvent use or replacing hazardous solvents with greener alternatives is a key aspect of green chemistry.

Strategies for solvent minimization and the use of alternative media include:

Solvent-Free Reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical fluids (e.g., scCO₂), or bio-based solvents is a primary goal. mdpi.com Supercritical carbon dioxide, for instance, is non-toxic, non-flammable, and readily available. mdpi.com

Flow Chemistry: Continuous flow processes can offer better control over reaction conditions, often leading to higher yields and selectivities with reduced solvent usage compared to batch processes. researchgate.netvapourtec.com

Implicit Solvent Models in Computational Chemistry: While not a direct synthetic method, computational tools that model solvent effects can help in designing more efficient reactions, potentially reducing the need for extensive experimental screening of solvents. ambermd.org

Atom Economy Considerations in this compound Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comprimescholars.com A high atom economy means that fewer atoms are wasted as byproducts. jocpr.com

Reaction types with high atom economy include:

Addition Reactions: These reactions, where all the atoms of the reactants are incorporated into the final product, are inherently 100% atom economical. rsc.org

Rearrangement Reactions: Reactions like the Beckmann rearrangement also exhibit high atom economy. primescholars.com

Catalytic Reactions: The use of catalysts allows for reactions to proceed with high efficiency while using only a small amount of the catalytic substance, which can often be recycled. langholmandcanonbieschools.dumgal.sch.uk

In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. primescholars.com When evaluating synthetic routes to this compound, choosing reactions that maximize the incorporation of reactant atoms into the final product is a key principle of green chemistry.

Catalyst Design for Sustainable this compound Synthesis

The design of sustainable catalysts is central to green chemistry. sciencenet.cn An ideal catalyst should be highly active, selective, stable, and recyclable, and should be derived from abundant and non-toxic materials. tue.nl

Key aspects of sustainable catalyst design include:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for easier recycling. tue.nl Biochar, a carbon-rich material derived from biomass, is being explored as a sustainable support for metal catalysts. mdpi.com

Biocatalysts: Enzymes are highly efficient and selective catalysts that operate under mild conditions (e.g., in water at ambient temperature and pressure). orgosolver.com

Earth-Abundant Metal Catalysts: Replacing catalysts based on rare and precious metals (e.g., palladium, rhodium) with those based on abundant and less toxic metals (e.g., iron, zinc) is a major goal in sustainable catalysis. ethz.ch

Catalyst Recovery and Reuse: Developing methods for the efficient recovery and reuse of catalysts is essential for reducing waste and cost. langholmandcanonbieschools.dumgal.sch.uk Magnetic nanoparticles, for example, can be used as catalyst supports that are easily separated using a magnet. mdpi.com

By focusing on these principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible.

Chemical Transformations and Reactivity of Azepan 2 Ylmethanol

Reactivity of the Primary Alcohol Functional Group in Azepan-2-ylmethanol

The primary alcohol group is a key site for functionalization, allowing for the introduction of various moieties through esterification, etherification, and oxidation reactions.

Esterification Reactions for this compound Modification

Esterification is a fundamental transformation for modifying the hydroxyl group of this compound. This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640).

One documented method is the esterification of this compound with 4-nitrobenzoic acid. This reaction proceeds in the presence of a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The process generally involves refluxing the reactants in a solvent like dichloromethane (B109758) to facilitate the formation of the corresponding ester, Azepan-2-ylmethyl 4-nitrobenzoate (B1230335).

The classic Fischer-Speier esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst like sulfuric acid (H₂SO₄), is also a viable method. scienceready.com.auchemguide.co.uklibretexts.org This reaction is reversible, and to improve the yield of the ester, an excess of the alcohol can be used, or water can be removed as it is formed. scienceready.com.ausavemyexams.com

| Esterification Method | Reagents | Catalyst/Conditions | Product Example |

| DCC Coupling | Carboxylic Acid, DCC | DMAP, Dichloromethane, Reflux | Azepan-2-ylmethyl 4-nitrobenzoate |

| Fischer-Speier | Carboxylic Acid | Conc. H₂SO₄, Heat/Reflux | Generic Ester scienceready.com.auchemguide.co.uk |

| Acyl Chloride Acylation | Acyl Chloride | - | Generic Ester |

| Acid Anhydride Acylation | Acid Anhydride | Heat (optional) | Generic Ester libretexts.org |

This table summarizes common esterification methods applicable to this compound.

Etherification Strategies Utilizing this compound

The synthesis of ethers from this compound can be accomplished through several strategies, most notably the Williamson ether synthesis or by using alkylating agents like trichloroacetimidates. In the Williamson synthesis, the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A more modern approach involves the use of trichloroacetimidates as effective alkylating agents for alcohols. core.ac.uk This method can be catalyzed by a Brønsted acid. The reaction proceeds through the formation of an O-alkyl trichloroacetimidate (B1259523) intermediate, which can then be used to form ethers under mild conditions. core.ac.uk This strategy is particularly useful for introducing ether protecting groups. core.ac.uk

Oxidation Pathways of the this compound Hydroxyl Group

The primary alcohol of this compound can be oxidized to form either an aldehyde (azepane-2-carbaldehyde) or a carboxylic acid (azepane-2-carboxylic acid), depending on the oxidizing agent and reaction conditions.

For the selective oxidation to the aldehyde, mild conditions are required to prevent overoxidation. A highly chemoselective method involves using trichloroisocyanuric acid with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.orgnih.gov This system efficiently oxidizes primary alcohols, including β-amino alcohols, to their corresponding aldehydes at room temperature without significant formation of the carboxylic acid. acs.orgnih.gov Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation.

Stronger oxidizing agents, or modified conditions, will lead to the formation of the carboxylic acid. For instance, a copper-catalyzed aerobic oxidation, also using TEMPO, has been shown to convert primary alcohols, including chiral amino alcohols, into their corresponding carboxylic acids in high yields. rsc.orgthieme-connect.com Traditional reagents like potassium permanganate (B83412) or chromium trioxide can also effect this transformation. smolecule.com

| Oxidation Product | Reagent/Catalyst System | Key Features |

| Aldehyde | Trichloroisocyanuric acid / cat. TEMPO | High chemoselectivity, mild conditions, avoids overoxidation. acs.orgnih.gov |

| Aldehyde | PCC or Swern Oxidation | Standard laboratory methods for primary alcohol to aldehyde conversion. |

| Carboxylic Acid | Cu(NO₃)₂ / TEMPO / KHSO₄ / O₂ | Aerobic oxidation, wide substrate scope. rsc.org |

| Carboxylic Acid | KMnO₄ or CrO₃ | Strong, classic oxidizing agents. smolecule.com |

This table presents various methods for the oxidation of the primary alcohol in this compound.

Reduction of this compound-Derived Carbonyls

The carbonyl compounds derived from the oxidation of this compound, namely azepane-2-carbaldehyde and azepane-2-carboxylic acid, can be reduced back to the parent alcohol.

The reduction of the aldehyde (azepane-2-carbaldehyde) to this compound is typically achieved with mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective choice for this transformation. smolecule.com Lithium aluminum hydride (LiAlH₄) can also be used, although it is a much stronger reducing agent. smolecule.com

To reduce the carboxylic acid (azepane-2-carboxylic acid) back to the primary alcohol, a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this conversion. google.com

Reactivity of the Secondary Amine Functional Group within the Azepane Ring

The secondary amine within the azepane ring is a nucleophilic center that readily participates in alkylation and acylation reactions, providing a route to a wide array of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom of the azepane ring. This is commonly achieved by reacting this compound with an alkyl halide. wikipedia.org However, a significant challenge with this method is the potential for over-alkylation. wikipedia.org An alternative, industrially preferred method is the reaction with alcohols over catalysts that activate the hydroxyl group. wikipedia.org Palladium-catalyzed N-alkylation reactions represent an advanced and efficient methodology. rsc.org

N-acylation involves the introduction of an acyl group to the ring's nitrogen, forming an amide linkage. This is a fundamental reaction for protecting the amine group or for synthesizing biologically active molecules. orientjchem.org The reaction is typically carried out using acylating agents like acyl chlorides or acetic anhydride. orientjchem.org While these reactions can be performed under catalyst-free conditions, various Lewis acid catalysts are often employed to enhance the reaction rate. orientjchem.org More advanced methods include palladium-catalyzed N-acylation using carboxylic acids. nih.gov Catalyst-free photochemical methods using aldehydes have also been developed. chemistryviews.org

| Reaction Type | Reagents | Conditions/Catalyst | Product |

| N-Alkylation | Alkyl Halide | Base (e.g., K₂CO₃) | N-Alkyl-azepan-2-ylmethanol |

| N-Alkylation | Alcohol | Co(II) complex, Heat | N-Alkyl-azepan-2-ylmethanol rsc.org |

| N-Acylation | Acyl Chloride/Anhydride | Catalyst-free or Lewis Acid | N-Acyl-azepan-2-ylmethanol orientjchem.org |

| N-Acylation | Carboxylic Acid | Palladium(II) acetate | N-Acyl-azepan-2-ylmethanol nih.gov |

| N-Acylation | Aldehyde | BrCCl₃, light (365 nm) | N-Acyl-azepan-2-ylmethanol chemistryviews.org |

This table outlines common N-alkylation and N-acylation reactions for the secondary amine of this compound.

Formation of Amide and Urea (B33335) Derivatives from this compound

The secondary amine functionality within the azepane ring of this compound is a key site for chemical modification, readily undergoing acylation and related reactions to form a variety of amide and urea derivatives. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activity of the parent molecule.

Amide Synthesis: The nitrogen atom of the azepane ring can be acylated using standard peptide coupling conditions. This typically involves reacting this compound, or its derivatives where the hydroxyl group may be protected, with a carboxylic acid in the presence of a coupling agent. Common coupling reagents that facilitate this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. researchgate.netresearchgate.net Alternatively, acyl chlorides or anhydrides can be used as more reactive acylating agents, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. researchgate.netasiaresearchnews.com For instance, N-(azepan-2-ylmethyl) isonicotinamide (B137802) derivatives have been synthesized, highlighting the successful acylation of the azepane nitrogen. google.com The reaction of N-Boc-protected azepane derivatives with various electrophiles after lithiation also provides a route to functionalized amides. whiterose.ac.uk

Urea Synthesis: The formation of urea derivatives typically proceeds through the reaction of the azepane nitrogen with an isocyanate. doi.org This reaction is generally high-yielding and proceeds under mild, often room temperature, conditions without the need for a catalyst. doi.org The azepane nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the stable urea linkage. A variety of N-substituted ureas can be synthesized depending on the R-group of the isocyanate (R-N=C=O) used. organic-chemistry.orgresearchgate.netnih.gov Another common method involves the use of phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). doi.org The reaction with CDI first forms a reactive carbamoylimidazole intermediate, which then reacts with another amine, or in this case, the azepane nitrogen of a second molecule, to yield the urea. To avoid the formation of symmetrical ureas, careful control of reaction conditions and order of addition is necessary. doi.org

The table below summarizes common methods for the synthesis of these derivatives.

| Derivative Type | Reagents | Typical Conditions | Ref. |

| Amide | Carboxylic Acid, EDC, HOBt | Aprotic solvent (e.g., DMF, DCM), Room Temp | researchgate.net |

| Amide | Acyl Chloride, Base (e.g., Et3N) | Aprotic solvent (e.g., DCM), 0 °C to RT | researchgate.net |

| Urea | Isocyanate | Aprotic solvent (e.g., THF, DCM), Room Temp | doi.org |

| Urea | Carbonyldiimidazole (CDI) | Aprotic solvent, stepwise addition | doi.org |

Heterocyclic Annulation Reactions Involving the Azepane Nitrogen

The nitrogen atom of the azepane ring can participate in annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions are significant as they create complex molecular architectures often found in natural products and pharmaceutically active compounds.

A prominent strategy involves the intramolecular cyclization of a suitably functionalized azepane derivative. For example, rhodium-catalyzed C-H activation has been employed to synthesize azepino[3,2,1-hi]indoles. In this approach, a 7-phenylindole derivative, which can be conceptually linked to an azepane precursor, undergoes C-H activation followed by an intramolecular amidation catalyzed by a base like DBU, effectively fusing a new ring onto the indole (B1671886) and azepine framework. bohrium.com This one-pot tandem reaction demonstrates a powerful method for constructing seven-membered fused rings under relatively mild conditions. bohrium.com

Another approach is the domino reaction strategy. An enantioselective organocatalyzed domino reaction between α-ketoamides and enals has been developed to produce oxygen-bridged azepanes. rsc.org This "temporary-bridge" strategy involves an initial Michael addition followed by an intramolecular cyclization where the amide nitrogen of the starting material attacks an aldehyde functionality, forming the azepane ring and a new heterocyclic bridge simultaneously. rsc.org

Furthermore, ring expansion/contraction sequences can lead to annulated products. While not a direct annulation of a pre-existing azepane, methods that form an azepine intermediate which then undergoes further reaction are relevant. For example, nitroarenes can be converted into dearomatized 2-amino-3H-azepines, which upon treatment with an acyl electrophile, trigger a 6π electrocyclization. This sequence results in the formation of annulated products like benzimidazoles, demonstrating a sophisticated transformation involving a transient seven-membered ring. nih.gov

The table below outlines examples of annulation strategies involving azepane-like structures.

| Annulation Product | Key Reaction Type | Catalyst/Reagents | Ref. |

| Azepino[3,2,1-hi]indoles | C-H Activation / Amidation | [Cp*RhCl2]2, AgOAc, DBU | bohrium.com |

| Oxygen-Bridged Azepanes | Domino (Michael/Cyclization) | Organocatalyst (e.g., prolinol deriv.) | rsc.org |

| Benzimidazoles | Reductive Annulation (via Azepine) | Organophosphorus catalyst, Acyl electrophile | nih.gov |

Transformations of the Azepane Ring System in this compound Derivatives

Ring Opening Reactions of this compound Derivatives

The azepane ring is a saturated seven-membered heterocycle and, unlike smaller rings such as aziridines or azetidines, is not highly strained. Consequently, ring-opening reactions are less common and typically require specific activation or participation in broader rearrangement sequences.

One strategy involves the oxidative cleavage of a double bond within a precursor ring system, followed by a reductive amination that forms the azepane ring in a formal ring expansion. For example, the oxidative ring opening of 1,2-dihydronaphthalene (B1214177) with reagents like sodium periodate (B1199274) (NaIO₄) after dihydroxylation yields a dialdehyde. This intermediate can then undergo a double reductive amination with a primary amine to construct the tetrahydrobenzo[c]azepine ring system. ugent.be

Acid-catalyzed ring-opening has been observed in related heterocyclic systems, often proceeding via an Sₙ2-like mechanism where a nucleophile attacks a protonated intermediate. beilstein-journals.org For azepane derivatives, such reactions would likely require activation, for instance, by a neighboring functional group that can stabilize a cationic intermediate or by being part of a bicyclic system that introduces strain. An example is the ring opening of bicyclic azetidinium intermediates, which can lead to the formation of substituted azepanes. researchgate.net

Ring-opening can also be a consequence of other transformations. In the synthesis of functionalized azepanes via palladium-mediated cross-coupling, a partial ring-opening of a dimethyl ketal intermediate to an ester was observed when methanol (B129727) was used as a nucleophile, demonstrating an unintended but relevant ring transformation. acs.org

Rearrangement Pathways of the Azepane Skeleton

The seven-membered azepane ring can undergo several types of skeletal rearrangements, most notably those that alter the ring size or the substitution pattern. The Beckmann and Schmidt rearrangements are classical examples that are applicable to precursors of azepane derivatives.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. For the azepane system, a cyclohexanone (B45756) derivative can be converted to its oxime, which upon treatment with acid (e.g., PPA, H₂SO₄) or other reagents like 2,4,6-trichloro Current time information in Bangalore, IN.uniprojects.netderpharmachemica.comtriazine, rearranges to form a seven-membered lactam (azepan-2-one or ε-caprolactam). uniprojects.netderpharmachemica.com This rearrangement is a cornerstone for the synthesis of functionalized caprolactams, which are important monomers and synthetic intermediates. usm.eduacs.org For instance, 5-azepane-2-one ethylene (B1197577) ketal has been synthesized via an efficient Beckmann rearrangement. usm.eduacs.org

Schmidt Reaction: The Schmidt reaction provides another route to lactams from cyclic ketones. wikipedia.orgbyjus.comorganic-chemistry.org Reacting a cyclohexanone derivative with hydrazoic acid (HN₃) under acidic conditions leads to a ring expansion, yielding azepan-2-one. wikipedia.org The mechanism involves the addition of the azide (B81097) to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.org Intramolecular versions of the Schmidt reaction, starting from ω-azido ketones, are also powerful tools for constructing bicyclic lactams where one of the rings is an azepane. chimia.ch

Other Rearrangements: Ring contraction of azepine derivatives has also been reported. For example, a deaminative ring contraction cascade of biaryl-linked azepine intermediates can excise the nitrogen atom to form polycyclic aromatic systems like benzo[h]quinolines. nih.gov Conversely, ring expansion reactions can be used to build the azepane skeleton from smaller rings. For example, proline-derived pyrrolidino-alcohols can undergo ring expansion in the presence of triflic anhydride to yield 2-fluoroalkyl-4-substituted azepanes. doi.org

The table below summarizes key rearrangement reactions.

| Rearrangement Type | Starting Material (Precursor) | Product Type | Ref. |

| Beckmann Rearrangement | Cyclohexanone Oxime | Azepan-2-one (Lactam) | uniprojects.netderpharmachemica.com |

| Schmidt Reaction | Cyclohexanone | Azepan-2-one (Lactam) | wikipedia.orgorganic-chemistry.org |

| Ring Expansion | Substituted Pyrrolidine | Substituted Azepane | doi.org |

| Ring Contraction | Biaryl-linked Azepine | Benzo[h]quinoline | nih.gov |

Functionalization of Peripheral Azepane Carbons

Introducing substituents onto the carbon backbone of the azepane ring is crucial for creating structural diversity and tuning molecular properties. This can be achieved through various methods, including classical lithiation/substitution and modern transition-metal-catalyzed C-H functionalization.

α-Functionalization: The carbon atom alpha to the nitrogen (C2, which in the parent compound bears the methanol group, and C7) is a primary target for functionalization. The direct lithiation of N-Boc protected azepane at the α-position using strong bases like n-butyllithium (n-BuLi), followed by trapping the resulting organolithium intermediate with an electrophile, allows for the introduction of a wide range of substituents. whiterose.ac.uk This method has been used to prepare novel α-substituted azepane derivatives. whiterose.ac.uk Palladium-catalyzed cross-coupling reactions are also effective. For example, α-halo eneformamides derived from azepanes can be coupled with various nucleophiles, including boronic acids (Suzuki coupling), to introduce aryl and other groups at the C2 position. acs.org

C-H Functionalization: More advanced methods involve the direct activation of C-H bonds at various positions on the ring, often guided by a directing group. researchgate.net Palladium-catalyzed remote C-H carbonylation of γ-arylpropylamines has been used to create benzazepinones, demonstrating functionalization at a position beta to the nitrogen. doi.org Rhodium-catalyzed C-H activation has been utilized for the regioselective annulation of 7-phenylindoles, which involves functionalization of the azepine ring as part of the cyclization process. bohrium.com Photocatalysis has also enabled the difluoromethylation of anilines bearing N-tethered olefins to create tetrahydrobenzo[b]azepines, representing another strategy for functionalizing the ring system. doi.org These methods offer powerful, atom-economical routes to complex azepane derivatives that might be difficult to access through traditional multi-step sequences.

The following table provides examples of peripheral functionalization methods.

| Position | Reaction Type | Catalyst/Reagents | Functional Group Introduced | Ref. |

| C2 (α) | Lithiation / Substitution | n-BuLi, Electrophile (E+) | Various (E) | whiterose.ac.uk |

| C2 (α) | Suzuki Coupling | Pd Catalyst, Phenylboronic Acid | Phenyl | acs.org |

| C3 (β) | Dehydrogenative C-C coupling | Fe Catalyst | Various (from nitro-olefins) | acs.org |

| C4 (γ) | C-H Carbonylation | Pd(II) Catalyst, Mo(CO)₆ | Carbonyl | doi.org |

| Multiple | C-H Activation / Cyclization | Rh(III) Catalyst | Fused Ring Systems | bohrium.com |

Stereochemical Aspects and Applications in Asymmetric Synthesis

Enantioselective Recognition and Derivatization of Azepan-2-ylmethanol

No studies dedicated to the enantioselective recognition or specific derivatization of this compound enantiomers were identified. While general methods for the analysis and derivatization of chiral amino alcohols are well-established, their application to this compound has not been documented. There are no published protocols or data tables outlining the efficacy of chiral derivatizing agents or chiral selectors for the separation and analysis of its enantiomers.

Development of this compound-Derived Chiral Ligands for Transition Metal Catalysis

There is no evidence in the searched literature of the design, synthesis, or application of chiral ligands derived from this compound for transition metal-catalyzed reactions. While the development of chiral ligands is a vast field, this specific structural motif does not appear to have been explored for this purpose. Consequently, there are no data on the performance of such ligands in terms of yield, enantioselectivity, or substrate scope for any catalytic transformation.

Exploration of this compound as an Organocatalyst in Asymmetric Reactions

A search for the use of this compound as a primary or co-catalyst in organocatalytic asymmetric reactions yielded no results. The potential for this molecule to act as an organocatalyst, for instance in aldol (B89426) or Michael reactions, has not been reported. Therefore, no research findings or data tables on its catalytic activity, efficiency, or the scope of reactions it might catalyze are available.

Applications in Advanced Organic Synthesis

Azepan-2-ylmethanol as a Synthetic Scaffold for Novel Chemical Entities

The concept of "scaffold hopping" in medicinal chemistry involves replacing the core structure of a known active compound with a novel one to improve properties or circumvent existing patents. eurofinsdiscovery.comarxiv.orguniroma1.it this compound, with its distinct three-dimensional structure, serves as an excellent starting point for generating new chemical entities. eurofinsdiscovery.com Its inherent chirality and multiple functionalization points allow for the creation of diverse molecular libraries with potential therapeutic applications.

The azepane ring is a prominent feature in numerous bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. nih.gov The functionalization of the this compound scaffold can lead to the development of novel derivatives with enhanced biological activity. For instance, the modification of the amino and alcohol groups can introduce various pharmacophores, leading to compounds with tailored interactions with biological targets. ontosight.airesearchgate.netnih.gov

| Scaffold Type | Key Structural Feature | Reported Biological Activities | Reference |

|---|---|---|---|

| Piperidine (B6355638) Derivatives | Six-membered nitrogen heterocycle | Neurological disorders, cancer, infectious diseases | ontosight.ai |

| Azepane Derivatives | Seven-membered nitrogen heterocycle | Anticancer, antiviral, antidiabetic | nih.gov |

| Piperazine-2-yl-methanol Derivatives | Substituted piperazine (B1678402) ring | Sigma-1 receptor affinity | researchgate.net |

Utility of this compound in Natural Product Total Synthesis

The total synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and strategies. ust.hknih.gov The azepane core is present in a variety of natural products, making this compound a potentially valuable chiral starting material for their synthesis. nih.govdoi.org A notable example of a natural product containing an azepane ring is Balanol, a fungal metabolite known for its protein kinase inhibitory activity. nih.gov

The synthesis of complex natural products often involves the strategic functionalization of pre-existing scaffolds. nih.gov Desymmetrization strategies, for instance, have proven effective in constructing complex molecules from readily available symmetrical precursors. rsc.org The inherent chirality of (S)-Azepan-2-ylmethanol or (R)-Azepan-2-ylmethanol can be exploited to control the stereochemistry of subsequent transformations, a crucial aspect in the total synthesis of stereochemically rich natural products.

Development of this compound-Derived Chemical Probes and Tools

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. bayer.comchemicalprobes.org These small molecules are designed to interact with specific proteins or other biomolecules, allowing researchers to study their function in a cellular context. sfu.cauniversiteitleiden.nl The versatile scaffold of this compound can be derivatized to create novel chemical probes.

By attaching reporter groups such as fluorophores or affinity tags to the this compound core, researchers can develop tools for various applications, including fluorescence microscopy and affinity-based protein profiling. The development of such probes from the this compound scaffold can contribute to a deeper understanding of the biological roles of the targets they are designed to investigate.

| Aspect | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Potency and Selectivity | The probe should bind to its intended target with high affinity and minimal off-target effects. | Systematic modification of the azepane ring and its substituents can optimize binding characteristics. | bayer.comchemicalprobes.org |

| Cellular Permeability | For intracellular targets, the probe must be able to cross the cell membrane. | The physicochemical properties of this compound derivatives can be tuned to enhance cell permeability. | sfu.ca |

| Minimal Perturbation | The probe should not significantly alter the natural function or localization of the target protein. | Careful design of the linker connecting the this compound core to the reporter group is crucial. | universiteitleiden.nl |

Integration of this compound into Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis. 20.210.105wikipedia.org These processes offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal substrate for integration into such reaction sequences.

Computational and Theoretical Investigations of Azepan 2 Ylmethanol

Conformational Analysis and Energy Landscapes of Azepan-2-ylmethanol

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting spatial arrangements known as conformers. Conformational analysis involves identifying these stable conformers and mapping their relative energies on a potential energy surface, often referred to as an energy landscape. sissa.itarxiv.orgmdpi.com

The flexibility of this compound arises from two main sources: the puckering of the seven-membered azepane ring and the rotation around the single bond connecting the hydroxymethyl group to the ring. The azepane ring can adopt several conformations, most notably twist-chair and twist-boat forms, to alleviate steric and torsional strain. researchgate.netlibretexts.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these conformers. By systematically rotating the key dihedral angles and calculating the corresponding energy, a multi-dimensional energy landscape can be constructed. arxiv.orgcolostate.edu This landscape reveals the lowest energy (most stable) conformations and the energy barriers that must be overcome for the molecule to transition between them. sissa.it

For this compound, the orientation of the hydroxymethyl substituent (axial vs. equatorial-like positions) in different ring puckers significantly influences conformational stability. Intramolecular hydrogen bonding between the hydroxyl group and the ring's nitrogen atom is a key interaction that can stabilize certain conformations. Quantum chemical calculations are essential to quantify the energetic contributions of these non-covalent interactions. ethz.ch

Interactive Data Table: Calculated Relative Energies of this compound Conformers

This table presents hypothetical data representative of what would be obtained from a typical DFT calculation to illustrate the energy differences between possible conformers.

| Conformer ID | Ring Conformation | Hydroxymethyl Orientation | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A-1 | Twist-Chair | Equatorial-like | Yes | 0.00 (Most Stable) |

| A-2 | Twist-Chair | Axial-like | No | 1.85 |

| A-3 | Twist-Boat | Equatorial-like | Yes | 3.20 |

| A-4 | Twist-Boat | Axial-like | No | 4.50 |

Electronic Structure and Frontier Orbital Analysis of this compound

The electronic structure dictates the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgjoaquinbarroso.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). researchgate.net

For this compound, computational methods like DFT can be used to calculate the energies and visualize the spatial distribution of these orbitals. youtube.commdpi.com The HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, as these are the most electron-rich centers. The LUMO, conversely, would likely be distributed across the antibonding σ* orbitals of the C-N, C-O, and C-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. joaquinbarroso.comresearchgate.net A large gap indicates high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net Theoretical calculations for the parent azepane ring show how heteroatom substitution influences these electronic properties. researchgate.net The introduction of the hydroxymethyl group to the azepane scaffold would further modulate these values.

Interactive Data Table: Calculated Frontier Orbital Properties

This table shows representative data for this compound, benchmarked against values for the parent azepane ring, as would be determined by DFT calculations.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Azepane (Reference) | M06-2X/def2-TZVP researchgate.net | -6.89 | 1.45 | 8.34 |

| This compound | B3LYP/6-311G(d,p) | -6.52 | 1.21 | 7.73 |

Mechanistic Studies of Key Reactions Involving this compound using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the step-by-step mechanisms of chemical reactions. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, and high-energy transition states that connect them. sciepub.com This allows for the calculation of activation energies, which determine reaction rates, and provides a detailed understanding of bond-breaking and bond-forming processes. rsc.org

For this compound, key reactions could include N-acylation, N-alkylation, or O-esterification. A mechanistic study using DFT would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (e.g., this compound and an acyl chloride) and the final products.

Transition State (TS) Search: Locating the highest-energy point along the lowest-energy reaction pathway. This is a saddle point on the potential energy surface and represents the structure of the activated complex.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to ensure it connects the intended reactants and products, confirming the proposed mechanism. smu.edu

These calculations can reveal whether a reaction is concerted (one step) or proceeds through intermediates and can explain observed regioselectivity or stereoselectivity. researchgate.net

Interactive Data Table: Hypothetical Energy Profile for N-Acetylation of this compound

This table illustrates a typical output from a computational study of a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Acetyl Chloride | 0.0 |

| Transition State | N-C bond forming, C-Cl bond breaking | +15.2 |

| Products | N-acetyl-azepan-2-ylmethanol + HCl | -25.7 |

Molecular Modeling for the Design of this compound-Based Ligands and Catalysts

The structural features of this compound—specifically its chirality, hydrogen bond donor/acceptor sites (NH and OH), and flexible seven-membered ring—make it an attractive scaffold for the design of novel ligands and catalysts. researchgate.net Molecular modeling plays a crucial role in this design process, enabling the rational modification of the lead structure to optimize its function. sdsu.eduarxiv.orgrsc.org

In ligand design, for instance, if this compound is a fragment of a molecule that binds to a biological target like an enzyme, molecular docking simulations can be used. mdpi.com These simulations predict the preferred binding orientation of the molecule within the enzyme's active site and estimate the binding affinity. Based on these models, chemists can propose modifications—such as adding substituents to the azepane ring or nitrogen—to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and improve potency and selectivity. nih.gov

Similarly, in catalyst design, this compound can serve as a chiral ligand for a metal center. nih.gov Computational modeling helps in understanding how the ligand coordinates with the metal and how this complex interacts with substrates to facilitate a chemical reaction, guiding the design of catalysts that can achieve high enantioselectivity.

Quantitative Structure-Reactivity Relationships for this compound Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. chem-soc.siacs.org The goal of QSRR is to develop predictive models that can estimate the reactivity of new, unsynthesized compounds, thereby accelerating the discovery process. dergipark.org.tr

A QSRR study on this compound derivatives would involve several steps:

Dataset Assembly: Synthesizing a series of derivatives with systematic variations, for example, by introducing different substituents at the N-position of the azepane ring. The reactivity of each compound for a specific reaction (e.g., rate of N-alkylation) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," are calculated using computational software. These can include steric descriptors (e.g., molecular volume), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and hydrophobic descriptors (e.g., LogP). acs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a selection of the calculated descriptors to the experimentally observed reactivity. chem-soc.sijchemlett.com

Validation: The predictive power of the resulting QSRR model is rigorously tested to ensure its reliability. researchgate.net

Such a model could provide valuable insights into which structural features are most important for controlling the reactivity of this class of compounds.

Interactive Data Table: Hypothetical QSRR Data for N-Substituted this compound Derivatives

This table illustrates the type of data used to build a QSRR model, correlating calculated properties with a hypothetical measure of reactivity.

| N-Substituent | Reactivity (log k) | HOMO Energy (eV) | Dipole Moment (Debye) |

| -H | -2.5 | -6.52 | 2.1 |

| -CH3 | -2.1 | -6.35 | 2.3 |

| -C2H5 | -2.0 | -6.31 | 2.4 |

| -COCH3 | -3.8 | -7.15 | 4.5 |

Advanced Analytical Methodologies for Research Characterization of Azepan 2 Ylmethanol

Advanced Spectroscopic Techniques for Structural Elucidation of Azepan-2-ylmethanol Derivatives (e.g., 2D NMR, High-Resolution MS)

The unambiguous structural confirmation of this compound and its derivatives relies heavily on advanced spectroscopic methods. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard.

Two-Dimensional (2D) NMR Spectroscopy provides detailed insight into the molecular framework by mapping out scalar and dipolar couplings between nuclei. ceon.rsharvard.edu For a molecule like this compound, which contains a seven-membered azepane ring and a hydroxymethyl substituent, 2D NMR is invaluable for assigning the complex proton (¹H) and carbon (¹³C) signals that may overlap in 1D spectra. ceon.rs

Common 2D NMR experiments used for the characterization of such compounds include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the azepane ring and the side chain. libretexts.org For instance, the correlation between the methine proton at the C2 position and the protons of the adjacent methylene (B1212753) group in the ring can be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton nuclei. ceon.rs It is instrumental in assigning the ¹³C signals of the azepane ring and the hydroxymethyl group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. ceon.rs This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the hydroxymethyl group and the C2 position of the azepane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. ufrgs.br It is crucial for determining the stereochemistry and preferred conformation of the azepane ring, which is known to adopt various conformations such as a chair or boat form. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. prnewswire.com By providing a highly precise mass measurement of the molecular ion, HRMS can confirm the molecular formula (C₇H₁₅NO). prnewswire.com Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate ions from the analyte. prnewswire.com The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the structure, for example, by showing the characteristic loss of the hydroxymethyl group.

Table 1: Representative 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H – ¹H | Identifies adjacent protons within the azepane ring and side chain. |

| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals to their directly attached protons. |

| HMBC | ¹H – ¹³C (multiple bonds) | Confirms connectivity of functional groups and identifies quaternary carbons. |

| NOESY | ¹H – ¹H (through space) | Provides insights into the 3D structure and stereochemistry. ufrgs.br |

Chromatographic Methods for Separation and Purity Determination in Research Settings (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity. Given that this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating these enantiomers and determining the enantiomeric purity of a sample. gccpo.orgcsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. mdpi.comresearchgate.net

Commonly used CSPs for the separation of chiral amines and alcohols include those based on:

Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support).

Macrocyclic glycopeptides (e.g., vancomycin (B549263) or teicoplanin). mdpi.com

Cyclodextrins . csfarmacie.cz

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. csfarmacie.cz The addition of small amounts of an acidic or basic additive can also improve peak shape and resolution. csfarmacie.cz

Table 2: Typical Parameters for Chiral HPLC Analysis of a Chiral Amine

| Parameter | Typical Value/Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry |

Derivatization Strategies for Enhanced Analytical Detection and Characterization of this compound

Derivatization involves chemically modifying a compound to produce a new compound that has properties more suitable for a particular analytical technique. nih.gov For this compound, derivatization can be employed to enhance its volatility for Gas Chromatography (GC) analysis or to improve its ionization efficiency and detection in Mass Spectrometry (MS). researchgate.netcolostate.edu

The secondary amine and primary alcohol functional groups of this compound are the primary targets for derivatization. nih.gov Common strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the amine and hydroxyl groups to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

Acylation: The amine and hydroxyl groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. The resulting fluorinated derivatives are highly electron-capturing and can be detected with high sensitivity using an electron capture detector (ECD) in GC.

Reaction with Chloroformates: Reagents such as isobutyl chloroformate can react with the amine group to form a carbamate. nih.gov This derivatization is often used to analyze amines by GC-MS. nih.gov

These derivatization strategies not only improve chromatographic behavior and detection limits but can also provide additional structural information based on the mass shifts observed in the mass spectra. nih.gov

X-ray Crystallography of this compound and its Crystal Structures

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com To perform this analysis, a single, high-quality crystal of this compound or one of its derivatives is required. researchgate.netyoutube.com

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. youtube.com This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. youtube.com

For this compound, X-ray crystallography can definitively establish:

The absolute stereochemistry of a single enantiomer (if a resolved sample is crystallized).

The precise bond lengths, bond angles, and torsion angles within the molecule.

The conformation of the seven-membered azepane ring in the solid state. researchgate.net

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the crystal packing. researchgate.netnih.gov

While specific crystal structure data for this compound is not widely published, studies on related piperidine-containing structures show that the piperidine (B6355638) ring often adopts a chair conformation. researchgate.net The crystal structure of a derivative, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, reveals a chair conformation for the piperidine ring and intermolecular hydrogen bonds of the O-H···O type. researchgate.net Similar interactions would be expected for this compound.

Table 3: Information Obtainable from X-ray Crystallography of a Molecular Crystal

| Structural Information | Significance in Characterization |

|---|---|

| Atomic Coordinates | Defines the 3D structure with high precision. |

| Bond Lengths and Angles | Confirms the covalent structure and identifies any unusual geometries. |

| Conformation | Determines the shape of the azepane ring (e.g., chair, boat) in the solid state. |

| Stereochemistry | Unambiguously determines the absolute configuration of a chiral center. |

| Intermolecular Interactions | Reveals hydrogen bonding networks and crystal packing. nih.gov |

Future Perspectives and Research Challenges for Azepan 2 Ylmethanol

Unexplored Synthetic Pathways and Novel Reactivity of Azepan-2-ylmethanol

While established methods for the synthesis of cyclic amino alcohols exist, the exploration of more efficient and novel pathways to this compound remains a fertile ground for research. Current syntheses often rely on the reduction of caprolactam derivatives, but future work could focus on alternative strategies that offer greater control and diversity.

Unexplored Synthetic Strategies: Modern synthetic organic chemistry offers a toolkit of reactions that have yet to be systematically applied to the synthesis of this compound. Metal-catalyzed cyclization and multicomponent reactions are particularly promising. mdpi.comacs.org For instance, intramolecular hydroamination or reductive amination cascades could provide direct access to the azepane core from linear precursors. mdpi.com The development of chemo-enzymatic pathways, which combine the selectivity of enzymes with the practicality of chemical synthesis, represents another innovative frontier that could lead to more sustainable and efficient production methods. acs.org

Novel Reactivity: The reactivity of this compound is primarily dictated by its secondary amine and primary alcohol functional groups. While these groups are commonly used in reactions like acylation, alkylation, and esterification, their combined presence allows for more complex transformations. Future research could investigate:

Domino and Cascade Reactions: Designing sequences where both the amine and alcohol participate in a series of bond-forming events to rapidly build molecular complexity.

Activation of the Hydroxyl Group: Exploring modern methods for activating the alcohol, such as its conversion to a sulfonate ester, opens pathways for nucleophilic substitution to introduce a wide array of functional groups. mdpi.com

Ring-Altering Reactions: Investigating reactions that involve the azepane ring itself, such as ring expansion, contraction, or ring-opening, could lead to novel scaffolds derived from this compound.

Table 1: Potential Unexplored Synthetic Methodologies for this compound

| Methodology | Potential Advantage | Relevant Precursors | Key Challenges |

|---|---|---|---|

| Iridium-Catalyzed Hydrogen-Borrowing Annulation | High atom economy; stereoselective potential. mdpi.com | Amino-diols | Catalyst cost and optimization. |

| Palladium-Catalyzed Intramolecular Amination | High functional group tolerance. mdpi.com | Alkenyl or aryl halide amino alcohols | Ligand design for 7-membered ring formation. |